molecular formula C20H34N2O2 B2355431 4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanehydrazide CAS No. 380474-15-7

4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanehydrazide

Cat. No.: B2355431
CAS No.: 380474-15-7
M. Wt: 334.504
InChI Key: KBLKGHFAHPNLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanehydrazide is a hydrazide derivative characterized by a central butanehydrazide backbone substituted with a 2,4-bis(2-methylbutan-2-yl)phenoxy group. This compound is structurally notable for its bulky tert-pentyl (2-methylbutan-2-yl) substituents on the aromatic ring, which confer significant steric and electronic effects . Synonyms include:

  • Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-(2-formylhydrazinyl)phenyl]
  • (4-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanamido}phenyl)methanehydrazonic acid

Its CAS numbers are 104567-68-2 and 145832-54-8, with a molecular formula of C₃₀H₄₄N₃O₂ .

Properties

IUPAC Name

4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O2/c1-7-19(3,4)15-11-12-17(16(14-15)20(5,6)8-2)24-13-9-10-18(23)22-21/h11-12,14H,7-10,13,21H2,1-6H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLKGHFAHPNLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NN)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification via Williamson Synthesis

Williamson ether synthesis is a cornerstone for constructing the phenoxybutane backbone. In this method, the phenol oxygen acts as a nucleophile, displacing a leaving group (e.g., bromide) from the butane chain. For example:
$$ \text{2,4-Bis(2-methylbutan-2-yl)phenol} + \text{1,4-Dibromobutane} \rightarrow \text{4-Bromo-[2,4-bis(2-methylbutan-2-yl)phenoxy]butane} $$
This reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C, with potassium carbonate as a base.

Hydrazide Formation via Nucleophilic Acyl Substitution

The bromine-terminated intermediate reacts with hydrazine to form the hydrazide. For instance:
$$ \text{4-Bromo-[2,4-bis(2-methylbutan-2-yl)phenoxy]butane} + \text{Hydrazine} \rightarrow \text{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanehydrazide} $$
This step often requires controlled pH and temperature (25–40°C) to minimize side reactions.

Optimized Reaction Conditions and Scalability

Data from analogous syntheses highlight critical parameters for scalability and yield optimization:

Parameter Optimal Range Impact on Yield/Purity
Solvent Toluene or n-Heptane Enhances solubility; reduces byproducts
Temperature 70–130°C Higher temps accelerate etherification
Reaction Time 2–7 hours Prolonged duration improves conversion
Purification Hexane/MTBE washes Removes unreacted starting material

For industrial-scale production, continuous flow reactors and advanced distillation techniques are recommended to maintain consistency.

Analytical Characterization

Post-synthesis verification employs:

  • Nuclear Magnetic Resonance (NMR) : Confirms hydrazide proton signals (δ 2.5–3.5 ppm) and tert-butyl group integration.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 292.42 aligns with the formula C₁₇H₂₈N₂O₂.
  • High-Performance Liquid Chromatography (HPLC) : Purity >99% achievable via gradient elution.

Challenges and Mitigation Strategies

  • Byproduct Formation : Competing reactions during etherification may yield oligomers. Mitigated by stoichiometric control and slow reagent addition.
  • Hydrazine Toxicity : Use of sealed reactors and real-time gas monitoring minimizes exposure risks.

Mechanism of Action

The mechanism of action of 4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Butanehydrazide Derivatives

The following table compares 4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanehydrazide with structurally related hydrazide derivatives:

Compound Name Substituents/Modifications CAS Number Molecular Formula Key Features/Applications References
This compound 2,4-Bis(2-methylbutan-2-yl)phenoxy group 104567-68-2 C₃₀H₄₄N₃O₂ Bulky alkyl substituents; potential steric hindrance for binding or stability
4-(2,4-Dichlorophenoxy)-N'-((4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methylene)butanehydrazide (A3H4) Dichlorophenoxy + tetrahydrobenzo[b]thiophene substituent Not specified C₂₁H₂₀Cl₂N₂O₂S Enhanced electron-withdrawing effects from Cl; possible bioactivity in thiophene systems
(E)-4-(2,4-Dichlorophenoxy)-N-(2,4-dihydroxybenzylidene)butanehydrazide Dichlorophenoxy + dihydroxybenzylidene group 356106-63-3 C₁₇H₁₆Cl₂N₂O₄ Polar phenolic groups; predicted pKa = 8.28; potential solubility challenges
N-[4-(2-Acetylhydrazinyl)phenyl]-5-amino-2-[2,4-bis(2-methylbutan-2-yl)phenoxy]benzamide Shared bis(2-methylbutan-2-yl)phenoxy group + acetylhydrazine side chain CID113062 C₃₅H₄₆N₄O₃ Dual functional groups (amide + hydrazide); likely tailored for target-specific interactions

Biological Activity

4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanehydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant research findings.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), demonstrated that the compound effectively inhibits cell proliferation.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Cell cycle arrest at G1 phase
HeLa18Inhibition of DNA synthesis

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's ability to induce apoptosis in MCF-7 cells was confirmed through flow cytometry assays, which showed an increase in early apoptotic cells after treatment.

The anticancer effects of this compound are attributed to several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in cancer cells, preventing them from progressing to DNA synthesis.
  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
  • Inhibition of Angiogenesis : Preliminary studies suggest that this compound may inhibit angiogenic factors, thereby restricting tumor growth by limiting blood supply.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • MCF-7 Cell Line Study : In vitro studies demonstrated that treatment with varying concentrations (10–50 µM) resulted in a dose-dependent decrease in cell viability. The mechanism was linked to mitochondrial dysfunction and oxidative stress induction.
  • A549 Cell Line Study : Another study focusing on lung cancer cells revealed that the compound not only inhibited cell proliferation but also enhanced the cytotoxic effects of standard chemotherapeutics like cisplatin.

Q & A

Q. What are the most reliable synthetic routes for 4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanehydrazide, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via a multi-step pathway. First, 2,4-bis(2-methylbutan-2-yl)phenol is reacted with chloroacetic acid under basic conditions (e.g., NaOH) to form the phenoxyacetic acid intermediate. Subsequent hydrazide formation involves refluxing with hydrazine hydrate in ethanol. Optimize yield by controlling stoichiometry (1:1.2 molar ratio of acid to hydrazine) and reaction time (6–8 hours under nitrogen). Purity is enhanced by recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR : Focus on 1H^1H NMR signals for the hydrazide NH2_2 group (δ 8.5–9.5 ppm, broad) and tert-butyl substituents (δ 1.2–1.4 ppm, singlet). 13C^{13}C NMR should confirm the carbonyl (C=O) at ~165–170 ppm .
  • FT-IR : Look for N–H stretches (3200–3350 cm1^{-1}) and C=O stretches (1650–1680 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ peaks consistent with the molecular formula (C24_{24}H38_{38}N2_2O2_2) .

Q. How can researchers assess the purity of this compound, and what analytical methods are recommended for quality control?

  • Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water 70:30, 1 mL/min) to achieve >98% purity. Monitor for byproducts such as unreacted phenoxyacetic acid (retention time ~3.2 min) or hydrolyzed intermediates. Confirm purity via melting point analysis (expected range: 145–148°C) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. anti-inflammatory)?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize testing using:
  • Antimicrobial assays : Follow CLSI guidelines with MIC values against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains .
  • Anti-inflammatory assays : Use LPS-induced RAW 264.7 macrophages and measure TNF-α suppression via ELISA. Compare results under identical cell passage numbers and serum-free conditions .
  • Control for compound stability (e.g., HPLC post-assay) to rule out degradation .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict electrophilic sites (e.g., hydrazide NH2_2) for nucleophilic attack. Use HOMO-LUMO gaps to assess redox stability .
  • Docking Studies : Dock the compound into COX-2 (PDB ID 5KIR) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to Arg120 and hydrophobic interactions with tert-butyl groups .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs with modified substituents?

  • Methodological Answer :
  • Substituent Variation : Replace tert-butyl groups with smaller alkyl chains (e.g., isopropyl) to assess steric effects on bioactivity.
  • Bioisosteric Replacement : Substitute the hydrazide moiety with amide or thioamide groups and compare IC50_{50} values in enzyme inhibition assays .
  • Use a combinatorial library approach with 10–15 analogs per batch, screened against standardized targets .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

  • Methodological Answer : Perform single-crystal X-ray diffraction (150 K, Mo-Kα radiation). Key parameters:
  • Confirm the planar geometry of the hydrazide group (torsion angle <10°).
  • Analyze packing interactions (e.g., π-stacking of aryl groups) to infer stability.
  • Compare with Cambridge Structural Database entries for analogous hydrazides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.